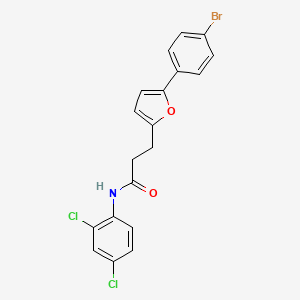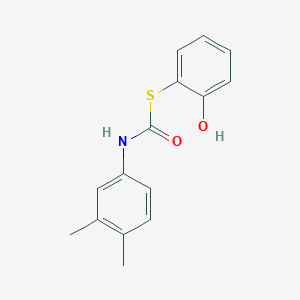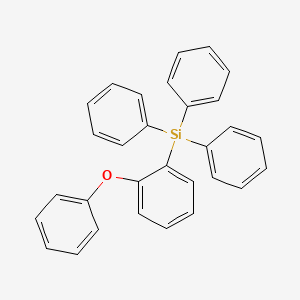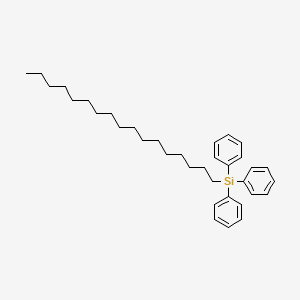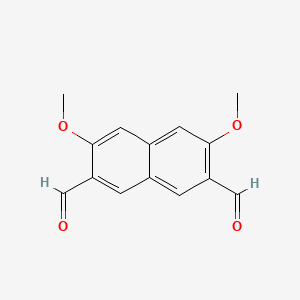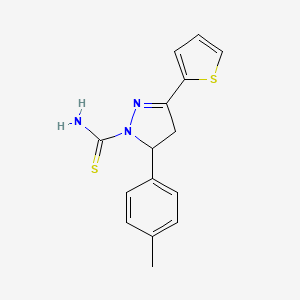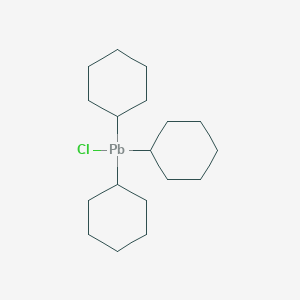
Chlorotricyclohexyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotricyclohexyllead is an organolead compound with the chemical formula C18H33ClPb It is a unique compound due to its structure, which includes a lead atom bonded to three cyclohexyl groups and one chlorine atom
Vorbereitungsmethoden
The synthesis of chlorotricyclohexyllead typically involves the reaction of tricyclohexyllead chloride with a suitable reagent. One common method is the reaction of tricyclohexyllead chloride with hydrogen chloride gas under controlled conditions. The reaction is carried out in an inert solvent such as toluene or hexane, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organolead compound synthesis, such as the use of lead salts and organic ligands, are applicable.
Analyse Chemischer Reaktionen
Chlorotricyclohexylblei unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Bleioxide und andere Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Sauerstoff, Ozon und Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können Chlorotricyclohexylblei in Bleiverbindungen mit niedrigerem Oxidationszustand umwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Chlorotricyclohexylblei kann Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Gruppen ersetzt wird. Zum Beispiel kann die Reaktion mit Alkylhalogeniden alkylierte Bleiverbindungen erzeugen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So führt Oxidation typischerweise zu Bleioxiden, während Substitutionsreaktionen eine Vielzahl von Organobleiverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chlorotricyclohexylblei hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Blei-Bindungen. Seine einzigartige Struktur macht es zu einem wertvollen Werkzeug für die Untersuchung der metallorganischen Chemie.
Biologie: Die Erforschung der biologischen Wirkungen von Organobleiverbindungen umfasst häufig Chlorotricyclohexylblei. Studien konzentrieren sich auf seine Toxizität und den potenziellen Einsatz in biologischen Assays.
Medizin: Obwohl Chlorotricyclohexylblei in der Medizin nicht weit verbreitet ist, wird es auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere im Kontext von bleihaltigen Medikamenten.
Wirkmechanismus
Der Wirkmechanismus von Chlorotricyclohexylblei beinhaltet seine Wechselwirkung mit biologischen Molekülen und Zellstrukturen. Das Bleiatom in der Verbindung kann an Thiolgruppen in Proteinen binden und deren Funktion stören. Dies kann zu einer Vielzahl von toxischen Wirkungen führen, darunter Enzyminhibition und oxidativer Stress. Zu den molekularen Zielen von Chlorotricyclohexylblei gehören Enzyme, die am zellulären Stoffwechsel und an Signalwegen beteiligt sind .
Wirkmechanismus
The mechanism of action of chlorotricyclohexyllead involves its interaction with biological molecules and cellular structures. The lead atom in the compound can bind to thiol groups in proteins, disrupting their function. This can lead to a variety of toxic effects, including enzyme inhibition and oxidative stress. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Chlorotricyclohexylblei kann mit anderen Organobleiverbindungen verglichen werden, wie Tetraethylblei und Tetramethylblei. Diese Verbindungen haben einige Gemeinsamkeiten, wie ihre Fähigkeit, Kohlenstoff-Blei-Bindungen zu bilden, und ihre Verwendung in der organischen Synthese. Chlorotricyclohexylblei ist jedoch aufgrund seiner spezifischen Struktur einzigartig, die drei Cyclohexylgruppen und ein Chloratom umfasst. Dies verleiht ihm im Vergleich zu anderen Organobleiverbindungen einzigartige chemische Eigenschaften und Reaktivität .
Ähnliche Verbindungen sind:
- Tetraethylblei
- Tetramethylblei
- Tricyclohexylbleichlorid
Diese Verbindungen werden in verschiedenen Anwendungen eingesetzt, aber die einzigartige Struktur von Chlorotricyclohexylblei macht es in bestimmten Forschungsbereichen besonders wertvoll .
Eigenschaften
CAS-Nummer |
117591-21-6 |
|---|---|
Molekularformel |
C18H33ClPb |
Molekulargewicht |
492 g/mol |
IUPAC-Name |
chloro(tricyclohexyl)plumbane |
InChI |
InChI=1S/3C6H11.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
TWIABHJIRZJHSH-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Pb](C2CCCCC2)(C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


